Heliotridine

Overview

Description

Heliotridine is a naturally occurring alkaloid found in plants of the Heliotropium genus. It has been the subject of scientific research due to its potential therapeutic properties.

Scientific Research Applications

Antitumor Activity

Heliotridine has been studied for its antitumor activity. Specifically, angeloyl this compound (AH) demonstrated inhibitory effects on L1210, HepG2, and HCC cells. AH exposure decreased the growth of these cells and induced a significant increase in the G2 M phase of the cell cycle, indicating a blockage in this phase. This suggests a potential application of this compound or its derivatives in cancer treatment and the study of cell cycle regulation (Yue, 2003).

Synthesis Studies

This compound has been the focus of synthesis studies aimed at understanding and improving its accessibility for further research and potential applications. A study reported a practical and selective synthesis of this compound, offering a foundational approach for its preparation for further experimental uses (Pisaneschi, Cordero, & Brandi, 2003). Another study provided a formal total synthesis of this compound, highlighting the stereogenic construction of the pyrrolizidine bridgehead stereochemistry, which is crucial for its structural complexity and potential bioactivity (Huang, Hong, Wu, & Tsai, 2004).

Phytochemical and Pharmacological Properties

This compound is associated with a variety of phytochemicals and has shown diverse pharmacological activities. Heliotropium indicum L., a plant containing this compound, exhibits a range of activities including antioxidant, analgesic, antimicrobial, anticancer, and many others. This diversity suggests a potential for this compound and related compounds in various therapeutic applications, although clinical studies are needed to confirm these effects and establish safety (Sarkar et al., 2021).

Pyrrolizidine Alkaloids Synthesis and Diversity

This compound is part of the pyrrolizidine alkaloids (PAs), and research has delved into the synthesis and diversification of these compounds. One study developed an expedient method for the synthesis of this compound, contributing to the understanding and accessibility of this compound for further research and potential applications (Breman et al., 2009). Another study explored the tissue distribution and core biosynthesis of PAs, including this compound, providing insights into their biosynthetic pathways and diversity, which is crucial for understanding their biological activities and potential therapeutic uses (Frölich, Ober, & Hartmann, 2007).

Future Directions

Pyrrolizidine alkaloids, including heliotridine, have been shown to induce cell death in human HepaRG cells in a structure-dependent manner . The proapoptotic effects were in line with the potency observed in cell viability studies . In vitro data point towards a strong structure–activity relationship whose effectiveness needs to be investigated in vivo and can then be the basis for a structure-associated risk assessment .

Mechanism of Action

Target of Action

Heliotridine, a type of pyrrolizidine alkaloid (PA), primarily targets proteins and DNA within cells . These targets play crucial roles in maintaining cellular functions and integrity. The interaction of this compound with these targets can lead to significant changes in cellular function and structure .

Mode of Action

This compound interacts with its targets through a process known as metabolic activation . This process transforms this compound into reactive metabolites that can form adducts with proteins and DNA . These adducts can disrupt the normal function of proteins and DNA, leading to cytotoxicity and genotoxicity .

Biochemical Pathways

This compound affects several biochemical pathways. The primary pathway involves the metabolic activation of this compound by hepatic carboxylesterases, leading to the formation of necine bases, necic acids, and derivatives of necic acids . This process can lead to the formation of pyrrole-protein and pyrrole-DNA adducts, which can disrupt normal cellular functions and lead to cytotoxicity and genotoxicity .

Pharmacokinetics

The pharmacokinetics of this compound, like other PAs, involves absorption, distribution, metabolism, and excretion (ADME). Given its structural similarity to other PAs, it’s likely that this compound shares similar pharmacokinetic properties, including metabolic activation in the liver and potential for systemic distribution .

Result of Action

The primary result of this compound’s action is the induction of cytotoxicity and genotoxicity . This can lead to cellular damage, potentially causing diseases such as liver disease, and even cancer . The severity of these effects can vary depending on the extent of exposure and individual susceptibility .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as certain medications or dietary components, could potentially affect the metabolic activation of this compound . Additionally, factors such as the individual’s health status, genetic factors, and exposure levels can also influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Heliotridine plays a significant role in biochemical reactions, particularly in the context of its toxic effects. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with hepatic carboxylesterases, which hydrolyze this compound to form necine bases and necic acids . These interactions are crucial for the bioactivation of this compound, leading to the formation of reactive metabolites that can bind to proteins and DNA, causing cytotoxicity and genotoxicity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces cell death in human hepatocytes by causing DNA damage and disrupting cell cycle regulation . This compound also affects cell signaling pathways, leading to altered gene expression and cellular metabolism. The compound’s cytotoxic effects are structure-dependent, with open-chained and cyclic this compound-type diesters inducing strong cytotoxic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation by hepatic enzymes, particularly cytochrome P450 enzymes . This bioactivation leads to the formation of reactive metabolites that can form adducts with DNA and proteins, causing cytotoxicity and genotoxicity . This compound’s toxic effects are mediated by its ability to inhibit mitochondrial metabolism and induce oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of metabolic enzymes . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause chronic liver damage, including liver cirrhosis and cancer . The temporal effects of this compound are also dependent on its bioactivation and the formation of reactive metabolites .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild hepatotoxicity, while at high doses, it can lead to severe liver damage and even death . Threshold effects have been observed, with certain dosages leading to significant toxic effects. High doses of this compound can cause acute liver failure and other adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by hepatic enzymes . The compound undergoes hydrolysis by carboxylesterases to form necine bases and necic acids . These metabolites can then undergo further bioactivation by cytochrome P450 enzymes to form reactive intermediates that cause cytotoxicity and genotoxicity . The metabolic pathways of this compound are crucial for its toxic effects and its role in biochemical reactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be hydrolyzed by non-specific blood esterases during transport, leading to the formation of non-toxic metabolites that are excreted via urination . The distribution of this compound within tissues is influenced by its interactions with transporters and binding proteins . These interactions affect the localization and accumulation of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various biomolecules and its post-translational modifications . This compound can be localized to specific compartments or organelles within the cell, where it exerts its toxic effects . The targeting signals and modifications that direct this compound to these locations are crucial for its activity and function .

properties

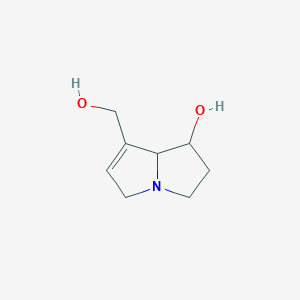

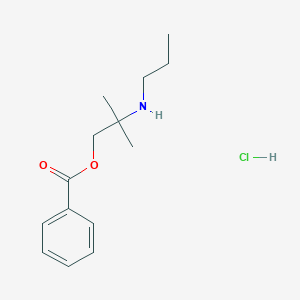

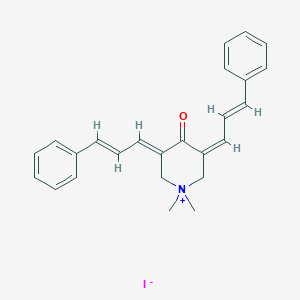

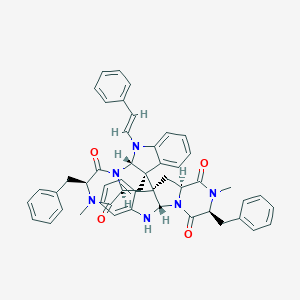

IUPAC Name |

7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSJELVDQOXCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC=C(C2C1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871670 | |

| Record name | 7-(Hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1X10+6 mg/L @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000015 [mmHg], 1.5X10-5 mm Hg @ 25 °C /Estimated/ | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | Heliotridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | US EPA; Estimation Program Interface (EPI) Suite. Ver.3.11. June 10, 2003. Available from, as of Mar 5, 2004: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

520-63-8 | |

| Record name | Heliotridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58 °C | |

| Details | Culvenor CC et al; Aust J Chem 23: 1853 (1970) | |

| Record name | HELIOTRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3491 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)

![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)